molecular formula C19H14N2 B5510895 4,5-diphenyl-1H-benzimidazole

4,5-diphenyl-1H-benzimidazole

Cat. No.: B5510895
M. Wt: 270.3 g/mol
InChI Key: MHPKFRCVICIMMK-UHFFFAOYSA-N
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Description

4,5-Diphenyl-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of two phenyl groups attached to the 4 and 5 positions of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

4,5-Diphenyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.

    Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrogenated benzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzimidazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted benzimidazoles, hydrogenated derivatives, and various functionalized benzimidazole compounds.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes, receptors, and DNA, leading to the inhibition of specific biological processes. For example, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division.

Comparison with Similar Compounds

4,5-Diphenyl-1H-benzimidazole is compared with other benzimidazole derivatives such as:

  • 2-Phenylbenzimidazole
  • 5,6-Diphenylbenzimidazole
  • 2-Methylbenzimidazole

Uniqueness: The presence of phenyl groups at the 4 and 5 positions of the benzimidazole ring imparts unique chemical and biological properties to this compound. This structural feature enhances its stability, reactivity, and interaction with biological targets, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name

4,5-diphenyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-7-14(8-4-1)16-11-12-17-19(21-13-20-17)18(16)15-9-5-2-6-10-15/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPKFRCVICIMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C2)NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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